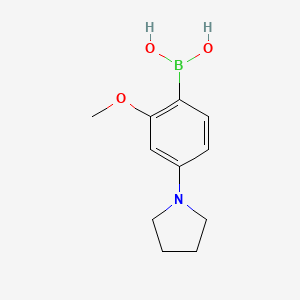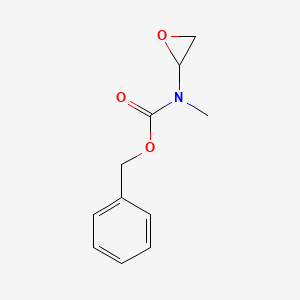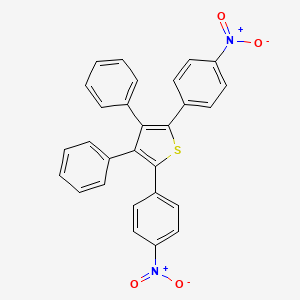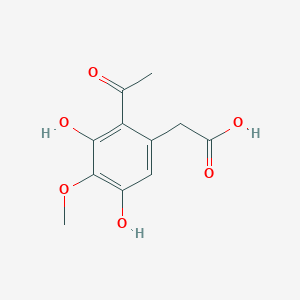![molecular formula C58H50BClF4NP3Ru+3 B14088011 Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is a ruthenium-based coordination compound. It is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound’s unique structure, featuring both diphenylphosphino and binaphthyl ligands, contributes to its effectiveness as a catalyst.
Vorbereitungsmethoden
The synthesis of Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) as a starting material . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can engage in substitution reactions where ligands are replaced by other groups, often under the influence of heat or light.
Common reagents used in these reactions include phosphines, amines, and halides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: The compound is employed in the production of fine chemicals, polymers, and other industrial materials due to its efficiency and selectivity as a catalyst.
Wirkmechanismus
The mechanism by which Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate exerts its effects involves the coordination of the ruthenium center with substrate molecules. This coordination facilitates the transfer of electrons or hydrogen atoms, enabling various catalytic processes. The molecular targets and pathways involved include catalytic sites in hydrogenation and dehydrogenation reactions.
Vergleich Mit ähnlichen Verbindungen
Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate can be compared with other ruthenium-based catalysts such as:
- Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)
- Dichlorotriphenylphosphine[2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II)
These compounds share similar catalytic properties but differ in their ligand structures and specific applications. The unique combination of diphenylphosphino and binaphthyl ligands in Chloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate contributes to its distinct reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C58H50BClF4NP3Ru+3 |
|---|---|
Molekulargewicht |
1077.3 g/mol |
IUPAC-Name |
chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride |
InChI |
InChI=1S/C44H32P2.C14H15NP.BF3.ClH.FH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3)4;;;/h1-32H;1-10,15H,11-12H2;;2*1H;/q;-1;;;;+3/p+1 |
InChI-Schlüssel |
APIVPYJWLZGFTL-UHFFFAOYSA-O |
Kanonische SMILES |
B(F)(F)F.C1=CC=C(C=C1)[PH+](CC[NH-])C2=CC=CC=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[F-].Cl[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087934.png)

![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![4-{[(2-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14087953.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![7-[(2-Hydroxy-2-phenylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14087961.png)
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)



![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)

![1-(4-Methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087999.png)
